N,N,2-Trimethylquinolin-6-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N,2-Trimethylquinolin-6-amine often involves nucleophilic substitution reactions or Buchwald-Hartwig amination. For instance, a series of 4-aminoquinazoline derivatives, which share structural similarities with this compound, can be prepared by nucleophilic substitution reactions of chloroquinazoline and aryl amine (Liu et al., 2007). Another approach involves the sequential and selective Buchwald-Hartwig amination reactions for controlled functionalization, as demonstrated in the synthesis of ligands for the Tec Src homology 3 domain (Smith et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds like this compound focuses on understanding their 3D conformation and electronic distribution, which are crucial for predicting reactivity and interaction with biological targets. For example, the X-ray crystallographic analysis of related compounds can reveal the arrangement of substituents and the overall geometry which influences their chemical behavior (Wawrzycka-Gorczyca et al., 2011).
Scientific Research Applications
1. C–N Coupling in Organic Synthesis
N,N,2-Trimethylquinolin-6-amine has been utilized in the field of organic synthesis, particularly in C–N coupling reactions. Fotie et al. (2012) explored the silver(I)-catalyzed direct functionalization of a C–H bond in 1,2-dihydro-2,2,4-trimethylquinoline derivatives. This process efficiently catalyzed the formation of C–N bonds under mild conditions, highlighting its potential in the synthesis of complex organic compounds (Fotie et al., 2012).
2. Free Radical Formation Studies
Research by Skaare and Henriksen (1975) demonstrated that 6-ethoxy-1, 2-dihydro-2,2,4-trimethylquinoline (a related compound) partially exists in a free radical form. This was established using electron spin resonance studies, indicating the compound's propensity to form radicals under certain conditions, which is relevant in understanding its chemical behavior and potential applications in radical chemistry (Skaare & Henriksen, 1975).
3. Application in Buchwald-Hartwig Chemistry
In the field of medicinal chemistry, Smith et al. (2008) reported the synthesis of new 6-heterocyclic substituted 2-aminoquinolines using Buchwald-Hartwig chemistry. This method provided ligands with increased binding affinity for Src homology 3 (SH3) domains, which are crucial in mediating important biological processes and are valuable targets for therapeutic agents (Smith et al., 2008).
4. Metabolite Profiling and Quantitation
In the analytical chemistry domain, Boughton et al. (2011) discussed the derivatization of primary and secondary amines, including amino acids, biogenic amines, and neurotransmitters, with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This methodology facilitated the fractionation and quantification of complex mixtures of these amine derivatives, demonstrating the utility of such compounds in sophisticated analytical techniques (Boughton et al., 2011).
5. Synthesis of Anticancer Agents
Research on the development of anticancer agents has also incorporated structures related to this compound. Liu et al. (2007) synthesized 4-aminoquinazoline derivatives, evaluating their ability to inhibit various tumor cells. This demonstrates the potential of such compounds in the development of new anticancer therapies (Liu et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N,N,2-trimethylquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-4-5-10-8-11(14(2)3)6-7-12(10)13-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRWYZQONRFIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059075 | |
Record name | 6-Quinolinamine, N,N,2-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92-99-9 | |
Record name | N,N,2-Trimethyl-6-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinolinamine, N,N,2-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 92-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Quinolinamine, N,N,2-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Quinolinamine, N,N,2-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,2-trimethylquinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(Dimethylamino)quinaldine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ3HUM6V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.